Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-fluoropiperidine-1,3-dicarboxylate
Description
Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-fluoropiperidine-1,3-dicarboxylate is a fluorinated piperidine derivative with a tert-butyl ester at the 1-position and an ethyl ester at the 3-position. Its stereochemistry ((3R,5R)) and fluorine substitution at the 5-position distinguish it from other analogs. This compound is likely used as a synthetic intermediate in pharmaceuticals, leveraging the tert-butyl group for steric protection and the ethyl ester for controlled reactivity. Structural inferences are drawn from closely related compounds, such as those described in .
Properties
Molecular Formula |
C13H22FNO4 |
|---|---|
Molecular Weight |
275.32 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3R,5R)-5-fluoropiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C13H22FNO4/c1-5-18-11(16)9-6-10(14)8-15(7-9)12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3/t9-,10-/m1/s1 |
InChI Key |
XNYADNWONFVCIM-NXEZZACHSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H](CN(C1)C(=O)OC(C)(C)C)F |
Canonical SMILES |
CCOC(=O)C1CC(CN(C1)C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Biological Activity
Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-fluoropiperidine-1,3-dicarboxylate is a synthetic compound notable for its unique piperidine structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a molecular formula of and a molecular weight of approximately 275.32 g/mol. Its structure includes a fluorinated piperidine ring and two carboxylate functional groups, which contribute to its chemical stability and reactivity. The presence of the tert-butyl and ethyl groups enhances its lipophilicity, potentially influencing its biological interactions .
Preliminary studies indicate that this compound acts as a Bruton's tyrosine kinase (BTK) inhibitor . BTK is crucial in B-cell signaling pathways, making this compound a candidate for therapeutic applications in treating B-cell malignancies and autoimmune diseases. The inhibition of BTK can disrupt abnormal B-cell proliferation and survival, which are hallmarks of various cancers .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against BTK. The compound's selectivity is attributed to its stereochemistry and the presence of the fluorine atom, which may enhance binding affinity to the target enzyme. Comparative studies suggest that modifications to the piperidine structure can affect potency and selectivity .
Case Studies
A recent study evaluated the efficacy of this compound in various cancer cell lines. The results indicated that treatment with this compound led to:
- Reduced cell viability in B-cell lymphoma models.
- Induction of apoptosis through the activation of caspase pathways.
- Inhibition of downstream signaling associated with BTK activation.
These findings support its potential as a therapeutic agent in oncology .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is necessary:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | Fluorinated piperidine | BTK inhibitor | |
| (R)-1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate | Non-fluorinated variant | Potentially similar activity | |
| tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate | Amino group present | Different mechanism | |
| tert-butyl (3S,5R)-5-hydroxypiperidine-1-carboxylate | Hydroxyl group present | Varying properties |
This table highlights how the fluorine substitution in Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-fluoropiperidine enhances its biological activity compared to non-fluorinated analogs .
Scientific Research Applications
Preliminary studies indicate that Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-fluoropiperidine-1,3-dicarboxylate exhibits significant biological activity, particularly as a Bruton's tyrosine kinase inhibitor . This enzyme is crucial in B-cell signaling pathways, making the compound a candidate for therapeutic applications in treating:
- B-cell malignancies
- Autoimmune diseases
Synthetic Routes
Multiple synthetic pathways have been proposed for the preparation of this compound. These pathways leverage the compound's functional groups for various transformations:
- Esterification Reactions : The dicarboxylate moiety can undergo esterification.
- Nucleophilic Substitution Reactions : The presence of fluorine allows for participation in nucleophilic substitutions.
- Hydrogenation and Halogenation : The piperidine ring can be modified through these reactions under specific conditions.
Research has highlighted the potential therapeutic implications of this compound in various contexts:
- Cancer Treatment : Studies suggest that this compound can effectively inhibit B-cell proliferation in vitro and in vivo models.
- Autoimmune Disorders : Its ability to modulate immune responses makes it a candidate for further investigation in autoimmune disease therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The most relevant structural analog is 1-(tert-butyl) 3-methyl (3S,5R)-5-hydroxypiperidine-1,3-dicarboxylate (CAS: 1246442-45-4, ) . A comparative analysis is provided below:
Impact of Structural Variations
- Fluorine vs.
- Ethyl vs. Methyl Ester : The ethyl group increases lipophilicity, which could improve membrane permeability but slow hydrolysis kinetics compared to the methyl ester .
- Stereochemistry : The (3R,5R) configuration in the target compound may alter its binding affinity in chiral environments compared to the (3S,5R) analog, influencing pharmacological activity.
Physicochemical Properties (Inferred)
Research Findings and Implications
Limitations of Current Data
While the analog in has been cataloged with a CAS number and molecular formula, experimental data for the target compound (e.g., NMR, HPLC purity) are absent in the provided evidence. Further studies are required to validate its physicochemical and biological properties.
Preparation Methods
Preparation Methods
Starting Materials and General Strategy
The synthesis typically begins with commercially available piperidine derivatives, such as 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate. The key steps involve:
- Selective fluorination at the 5-position of the piperidine ring
- Esterification to install tert-butyl and ethyl ester groups
- Stereochemical control to obtain the (3R,5R) isomer specifically.
Detailed Synthetic Procedure
Step 1: Generation of the Enolate Intermediate
- The starting piperidine derivative (1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate) is dissolved in tetrahydrofuran (THF).
- Lithium hexamethyldisilazide (LiHMDS) is added dropwise at low temperature (-78 °C) under an inert nitrogen atmosphere to form the enolate intermediate.
- The reaction mixture is gradually warmed to -20 °C over 1 hour to ensure complete enolate formation.
Step 2: Electrophilic Fluorination
- A solution of N-fluoro-N-(phenylsulfonyl)benzenesulfonamide (NFSI), a mild electrophilic fluorinating agent, is added dropwise at -78 °C.
- The reaction is stirred for 2 hours, allowing the temperature to rise to room temperature gradually.
- This step introduces the fluorine atom selectively at the 5-position of the piperidine ring, preserving stereochemistry.
Step 3: Workup and Purification
- The reaction mixture is quenched with saturated ammonium chloride solution.
- Extraction is performed with ethyl acetate, followed by washing with sodium hydroxide solution and brine.
- The organic layer is dried and concentrated under reduced pressure.
- Purification is achieved by silica gel column chromatography using a gradient of ethyl acetate and cyclohexane to isolate the pure fluorinated product.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Enolate formation | Lithium hexamethyldisilazide in THF | -78 °C to -20 °C | 1 hour | - | Inert atmosphere (N2) |
| Electrophilic fluorination | N-fluoro-N-(phenylsulfonyl)benzenesulfonamide (NFSI) | -78 °C to RT | 2 hours | 65.4 | Selective fluorination at C-5 |
| Workup and purification | Saturated NH4Cl, EtOAc extraction, silica gel column | Room temperature | - | - | Purified as colorless oil |
Research Findings and Analysis
- The use of LiHMDS as a strong, non-nucleophilic base enables clean enolate formation without side reactions.
- NFSI is preferred for its mildness and selectivity, allowing fluorination without overreaction or ring degradation.
- The stereochemical outcome (3R,5R) is controlled by the reaction conditions and the chiral environment of the starting material, ensuring high enantiomeric purity.
- The overall yield of approximately 65% is considered efficient for such a multi-step fluorination and esterification process.
Comparative Notes on Stereochemistry
| Compound Variant | Stereochemistry | Molecular Formula | Molecular Weight (g/mol) | Key Difference |
|---|---|---|---|---|
| Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-fluoropiperidine-1,3-dicarboxylate | (3R,5R) | C13H22FNO4 | 275.32 | Target compound with (3R,5R) stereochemistry |
| Rel-1-(tert-butyl) 3-ethyl (3R,5S)-5-fluoropiperidine-1,3-dicarboxylate | (3R,5S) | C13H22FNO4 | 275.32 | Epimer at C-5 position |
The stereochemical configuration significantly influences biological activity and synthetic route optimization.
Q & A
Basic: What synthetic strategies are recommended to achieve high enantiomeric purity in Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-fluoropiperidine-1,3-dicarboxylate?
Answer:
Synthesis of this compound requires careful control of stereochemistry at the 3R and 5R positions. A stepwise approach is recommended:
Chiral Pool Utilization : Start with a chiral precursor, such as (3R,5R)-5-fluoropiperidine, to preserve stereochemistry.
Protecting Group Strategy : Use tert-butyl and ethyl esters as orthogonal protecting groups to selectively functionalize the 1- and 3-positions. The tert-butyl group offers steric protection, while the ethyl ester allows for mild deprotection conditions .
Fluorination : Introduce fluorine at the 5-position via nucleophilic fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, ensuring retention of configuration .
Asymmetric Catalysis : For critical steps, employ chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to enhance enantioselectivity.
Validate purity using chiral HPLC or polarimetry, and confirm stereochemistry via NOE NMR experiments or X-ray crystallography .
Basic: Which spectroscopic techniques are most effective for characterizing the structural and stereochemical features of this compound?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy :
- IR Spectroscopy : Identify ester carbonyl stretches (~1740 cm⁻¹) and tertiary C-F vibrations (1100–1000 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular weight with ESI-TOF or MALDI-TOF, ensuring agreement between observed and calculated masses (e.g., [M+H]+ expected for C₁₄H₂₃FNO₄: 296.16 g/mol) .
For stereochemical confirmation, compare experimental NMR coupling constants (e.g., J₃R,5R) with DFT-calculated values .
Advanced: How can computational methods resolve contradictions in stereochemical assignments or reactivity predictions?
Answer:
Discrepancies between experimental data (e.g., NMR or XRD) and theoretical models can be addressed via:
DFT Calculations : Optimize molecular geometries using software like Gaussian or ORCA. Compare calculated NMR chemical shifts (via GIAO method) and coupling constants with experimental data to validate stereochemistry .
Conformational Analysis : Use molecular dynamics (MD) simulations to assess the population of conformers under experimental conditions (e.g., solvent effects).
Reactivity Modeling : Apply frontier molecular orbital (FMO) theory to predict regioselectivity in fluorination or esterification reactions.
For example, DFT studies on similar piperidine derivatives revealed that steric hindrance from the tert-butyl group directs reactivity toward the ethyl ester position .
Advanced: How should researchers design experiments to investigate the compound’s stability under varying pH or temperature conditions?
Answer:
A systematic stability study should include:
Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics.
Structural Elucidation of Degradants : Use LC-MS/MS to identify breakdown products (e.g., hydrolysis of esters to carboxylic acids).
Reference safety protocols from similar compounds, such as storing the compound in anhydrous environments to prevent ester hydrolysis .
Advanced: What methodologies are effective for analyzing contradictory solubility data in polar vs. nonpolar solvents?
Answer:
Contradictions often arise from polymorphic forms or solvent-solute interactions. Address this via:
Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict compatibility with solvents like DMSO (δ = 26.4 MPa¹/²) or hexane (δ = 14.9 MPa¹/²).
Crystallography : Identify polymorphs using XRD; different crystal packing can alter solubility.
Dynamic Light Scattering (DLS) : Measure aggregation in solvents, which may reduce apparent solubility.
For example, tert-butyl esters often exhibit lower solubility in polar solvents due to hydrophobic bulk, requiring co-solvents like THF for dissolution .
Basic: How does the tert-butyl group influence the compound’s reactivity in subsequent derivatization reactions?
Answer:
The tert-butyl group:
- Steric Hindrance : Shields the 1-carboxylate from nucleophilic attack, directing reactivity to the 3-ethyl ester.
- Electron-Withdrawing Effect : Stabilizes intermediates in SN2 reactions via inductive effects.
- Deprotection : Requires strong acids (e.g., TFA) for cleavage, enabling selective functionalization .
This was observed in analogous piperidine derivatives, where tert-butyl protection improved yields in amide coupling reactions by 20–30% .
Advanced: How can researchers integrate this compound into a broader theoretical framework for drug discovery or catalysis?
Answer:
Link the compound’s properties to established theories:
Drug Design : Apply Lipinski’s Rule of Five to assess bioavailability. The tert-butyl group may improve metabolic stability but reduce solubility.
Catalysis : Use the fluorinated piperidine as a chiral ligand in asymmetric catalysis, leveraging its rigid conformation and electron-withdrawing F atom to enhance enantioselectivity .
Theoretical models, such as Hammett σ constants for the fluorine substituent, can predict electronic effects on reaction rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
